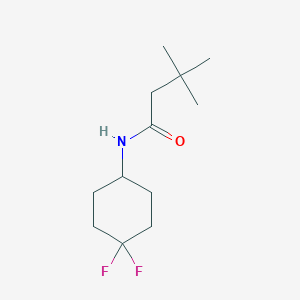

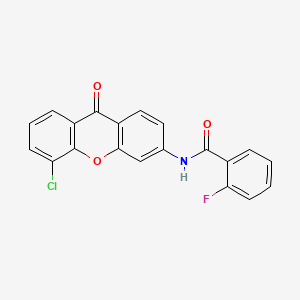

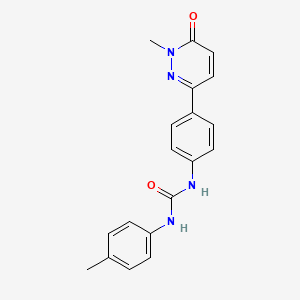

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate involves multiple steps, including esterification, acylation, and cyclization reactions. For instance, the synthesis of related compounds involves reactions with substituted methyl benzoates, demonstrating the versatility of synthetic approaches for thiazole derivatives (Qiao et al., 2008).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including compounds similar to this compound, can be characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques confirm the presence of functional groups and the overall molecular framework. For instance, Schiff base derivatives have been characterized to understand their molecular structure and confirm the presence of specific substituents (Yıldız et al., 2010).

Chemical Reactions and Properties

Thiazole compounds undergo various chemical reactions, including substitutions and cyclizations, which allow for the synthesis of diverse derivatives with varied biological activities. The reactivity of these compounds is influenced by their functional groups, enabling the synthesis of compounds with specific properties (Gallagher et al., 1980).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting points, and crystal structure, can be studied using various analytical techniques. X-ray crystallography, for example, provides insights into the molecular and crystal structure, revealing the arrangement of atoms within the molecule and its intermolecular interactions (Deng et al., 2013).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including this compound, are influenced by their functional groups. These properties determine the reactivity, stability, and potential applications of the compound. Spectroscopic studies provide information on the electronic structure and reactivity, guiding the development of new materials and pharmaceuticals (Matwijczuk et al., 2016).

Scientific Research Applications

Advanced Oxidation Processes (AOPs) and Environmental Applications

Research into AOPs has highlighted the degradation pathways of recalcitrant compounds, with studies indicating the potential utility of similar chemical structures in enhancing degradation efficiency. For example, Qutob et al. (2022) reviewed the degradation of acetaminophen by AOPs, focusing on by-products and biotoxicity, which provides insights into how the compound's structure could influence reactivity and environmental safety in water treatment processes Qutob et al., 2022.

Bioactive Precursors and Organic Synthesis

The compound's structural features make it a candidate for bioactive precursor roles in organic synthesis. Farooq and Ngaini (2019) discussed the importance of similar molecules as precursors for synthesizing pharmaceuticals with a range of activities, including antifungal and anticancer properties. This underscores the compound's potential in the development of new bioactive molecules Farooq & Ngaini, 2019.

Chemosensors and Analytical Chemistry

In analytical chemistry, derivatives similar to the compound have been utilized in the development of chemosensors. Roy (2021) detailed how 4-methyl-2,6-diformylphenol-based compounds, akin in reactivity to the compound of interest, can detect various analytes due to their high selectivity and sensitivity Roy, 2021.

Antimicrobial and Anti-inflammatory Agents

Research into the antimicrobial and anti-inflammatory potential of similar molecules is ongoing. Raut et al. (2020) synthesized benzofused thiazole derivatives, showing significant anti-inflammatory and antioxidant activities. These findings suggest that the compound, with its thiazol-4-yl structure, could also be explored for similar biological activities Raut et al., 2020.

Future Directions

Thiazole derivatives, including “Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate”, are widely used in various fields of research and industry. The future directions of research could involve the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects .

Mechanism of Action

Target of Action

The primary target of Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate is currently unknown. The compound is a derivative of thiazole, a heterocyclic organic compound that has been found in many biologically active compounds . Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to a variety of biological effects . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the context of the interaction.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include a range of biological responses, from anti-inflammatory and analgesic effects to antitumor and cytotoxic activities .

Pharmacokinetics

Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes

Result of Action

Given the diverse biological activities associated with thiazole derivatives, the compound could potentially have a wide range of effects .

Biochemical Analysis

Biochemical Properties

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in electrophilic and nucleophilic substitution reactions . This compound has been shown to interact with enzymes such as acetylcholinesterase, which is involved in neurotransmitter synthesis . Additionally, it can bind to proteins like albumin, affecting their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For example, it inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This compound also influences gene expression by interacting with transcription factors and modifying chromatin structure.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products . In in vitro studies, prolonged exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by solute carriers and accumulate in specific tissues, such as the liver and kidneys . The compound’s localization and accumulation can influence its therapeutic and toxic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

properties

IUPAC Name |

methyl 4-[2-[[2-(2-fluorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4S/c1-25-18(24)13-8-6-12(7-9-13)15-11-27-19(21-15)22-17(23)10-26-16-5-3-2-4-14(16)20/h2-9,11H,10H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUQDEKZQWLCKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)